molecular formula C8H5ClN2O B172065 3-(4-Chlorophenyl)-1,2,4-oxadiazole CAS No. 10550-15-9

3-(4-Chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B172065
CAS No.: 10550-15-9
M. Wt: 180.59 g/mol
InChI Key: XDZADIVBLSTIBJ-UHFFFAOYSA-N
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Description

Overview of Oxadiazole Heterocycles in Contemporary Chemical Research

Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. ajrconline.orgderpharmachemica.com There are four possible isomers of oxadiazole, with the 1,2,4- and 1,3,4-isomers being the most extensively studied in medicinal chemistry. acs.orgtandfonline.com These scaffolds are of significant interest due to their wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comijpsjournal.combenthamdirect.com The inherent structural features of oxadiazoles, such as their planarity and ability to participate in hydrogen bonding, make them attractive motifs for designing molecules that can interact with biological targets. mdpi.com

Significance of 1,2,4-Oxadiazoles as Privileged Scaffolds in Medicinal Chemistry

The 1,2,4-oxadiazole (B8745197) ring is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. nih.govbenthamdirect.comresearchgate.net A key reason for their prevalence is their role as bioisosteres for amide and ester groups. mdpi.comchim.it This means they can mimic the spatial arrangement and electronic properties of these common functional groups while often conferring improved metabolic stability and pharmacokinetic profiles. acs.orgmdpi.com The resistance of the 1,2,4-oxadiazole ring to hydrolysis, compared to esters, is a particularly advantageous feature in drug design. researchgate.net A number of commercially available drugs incorporate the 1,2,4-oxadiazole moiety, underscoring its therapeutic importance. mdpi.combenthamdirect.com

Research Focus: 3-(4-Chlorophenyl)-1,2,4-Oxadiazole as a Prototypical Moiety for Advanced Studies

Within the vast family of 1,2,4-oxadiazoles, this compound has garnered considerable attention as a fundamental building block. The presence of the chlorophenyl group at the 3-position of the oxadiazole ring provides a valuable starting point for the synthesis of more complex molecules. The chlorine atom can be a site for further functionalization, and the phenyl ring offers opportunities for substitution to modulate the compound's properties. This specific substitution pattern has been explored in the development of agents with various biological activities, highlighting its versatility and importance in contemporary chemical research. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZADIVBLSTIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384513
Record name 3-(4-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10550-15-9
Record name 3-(4-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 4 Chlorophenyl 1,2,4 Oxadiazole Derivatives

General Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Ring System

The construction of the 1,2,4-oxadiazole core can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency. The most prevalent methods involve the cyclization of amidoxime-derived intermediates and 1,3-dipolar cycloadditions. nih.govresearchgate.net

The most widely utilized and versatile strategy for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivatives. researchgate.netchim.it This pathway, often considered a [4+1] approach, involves the formation of an O-acylamidoxime intermediate, which subsequently undergoes intramolecular cyclodehydration to yield the desired heterocycle. chim.itacs.org

The initial acylation of the amidoxime can be achieved using various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. researchgate.netmdpi.com The subsequent cyclization step is typically promoted by heat or base. rsc.org

Several refinements to this classical method have been developed to improve yields and simplify procedures:

Catalysis: The use of catalysts like pyridine (B92270) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can enhance the efficacy of the condensation between amidoximes and acyl chlorides. nih.gov

One-Pot Procedures: One-pot syntheses have been developed where the O-acylamidoxime intermediate is generated and cyclized in situ without isolation. acs.orgresearchgate.net For instance, reacting amidoximes with carboxylic acids in the presence of the Vilsmeier reagent or with anhydrides in a NaOH/DMSO system at room temperature provides direct access to 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net

Microwave Irradiation: The application of microwave energy has been shown to dramatically reduce reaction times and improve yields for the cyclization of O-acylamidoxime derivatives compared to conventional heating. nih.gov

A mechanistically distinct and fundamental route to the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.gov This [3+2] cycloaddition reaction directly assembles the heterocyclic core. chim.it Nitrile oxides are typically generated in situ from precursor molecules like α-nitroketones or hydroximoyl chlorides. organic-chemistry.org

Despite its directness, this method can be hampered by certain challenges. The triple bond of the nitrile component can be unreactive, and the nitrile oxide dipole is prone to dimerization, leading to the formation of undesired byproducts such as 1,2,5-oxadiazole-2-oxides (furoxans). nih.gov To overcome these limitations, catalysts have been employed. For example, a platinum(IV) catalyst was shown to facilitate the 1,3-dipolar cycloaddition under mild conditions, improving the yield of the desired 1,2,4-oxadiazole. nih.gov

More recently, oxidative cyclization methods have emerged as a powerful and often milder alternative for constructing the 1,2,4-oxadiazole ring. nih.govmdpi.com These reactions involve the formation of a key N-O or C-O bond through an oxidation process.

Key examples of oxidative cyclization include:

DDQ-Mediated Cyclization: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been used to mediate the oxidative cyclization of amidoximes, tolerating a range of alkyl, aryl, and heteroaryl substrates. researchgate.net

Iodine and PIDA: Reagents such as N-iodosuccinimide (NIS), I₂, or phenyliodine(III) diacetate (PIDA) can promote the cyclization of N-acylguanidines or N-acyl amidines to form 3-amino-1,2,4-oxadiazoles. mdpi.com

Electrochemical Synthesis: Anodic oxidation provides an environmentally benign approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes. rsc.orgrsc.org This method proceeds through the generation of an iminoxy radical, followed by a 1,5-hydrogen atom transfer (1,5-HAT) and subsequent intramolecular cyclization. rsc.orgrsc.org

Beyond the primary routes, several other innovative methods have been reported for the synthesis of the 1,2,4-oxadiazole nucleus. A tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) has been developed, offering excellent yields and short reaction times, although the use of a superacid limits the substrate scope. nih.gov Another approach involves the condensation of amidoximes with orthoesters, catalyzed by scandium(III) triflate (Sc(OTf)₃), to produce 1,2,4-oxadiazoles. nih.gov

Targeted Synthesis of 3-(4-Chlorophenyl)-1,2,4-Oxadiazole Analogs

The synthesis of derivatives featuring a 3-(4-chlorophenyl) substituent on the 1,2,4-oxadiazole ring leverages the general methodologies described above, with the amidoxime route being particularly common. The starting material for introducing this specific moiety is 4-chlorobenzamidoxime.

The reaction between 4-chlorobenzamidoxime and a variety of acyl chlorides is a direct and efficient method for preparing a library of 3-(4-chlorophenyl)-5-substituted-1,2,4-oxadiazoles. The reaction proceeds via the formation of an intermediate O-acyl-4-chlorobenzamidoxime, which then cyclizes to the final product, often facilitated by a base such as pyridine or by heating. nih.govresearchgate.net

This methodology allows for significant diversity at the C5 position of the oxadiazole ring, dictated by the choice of the acyl chloride reactant. The general scheme involves the condensation of 4-chlorobenzamidoxime with a selected R-COCl, leading to the formation of 3-(4-chlorophenyl)-5-R-1,2,4-oxadiazole.

Table 1: Examples of this compound Synthesis via Amidoxime-Acyl Chloride Condensation

5-Substituent (R Group)Acyl Chloride UsedReaction ConditionsProductReference
PhenylBenzoyl chloridePyridine, heat3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole researchgate.net
MethylAcetyl chloridePyridine, heat3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole researchgate.net
4-Methoxyphenyl4-Methoxybenzoyl chloridePyridine, reflux3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
4-Nitrophenyl4-Nitrobenzoyl chlorideVilsmeier reagent3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole nih.gov

Strategies for Substituent Introduction at the 5-Position of the 1,2,4-Oxadiazole Ring

The functionalization of the 5-position of the this compound ring is pivotal for modifying the molecule's properties. The primary strategies to achieve this involve two main pathways starting from precursors containing the pre-formed 4-chlorophenyl group.

The most prevalent method is the reaction of 4-chlorobenzamidoxime with a variety of acylating agents. This approach places the 4-chlorophenyl group at the 3-position while the acylating agent determines the substituent at the 5-position. Suitable acylating agents include carboxylic acids (activated in situ), acyl chlorides, carboxylic acid anhydrides, and esters. nih.govchim.it The activation of carboxylic acids is often necessary and can be accomplished using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), or carbonyldiimidazole (CDI). chim.it

A second major strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govchim.it In this scenario, 4-chlorobenzonitrile (B146240) oxide, generated in situ, reacts with a diverse range of nitriles (R-C≡N). The 'R' group from the nitrile becomes the substituent at the 5-position of the resulting oxadiazole ring. nih.gov However, this method can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize. nih.gov

More recent and novel methods have also been developed. One such approach involves a two-component reaction of gem-dibromomethylarenes with 4-chlorobenzamidoxime, which has been shown to produce 3,5-diaryl-substituted 1,2,4-oxadiazoles in excellent yields. nih.govresearchgate.net Another strategy utilizes the reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). nih.gov

Synthetic StrategyKey ReactantsDescriptionKey Advantages/Disadvantages
Acylation of Amidoxime4-Chlorobenzamidoxime + Acylating Agent (e.g., R-COCl, R-COOH)The amidoxime is acylated to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration. chim.itresearchgate.netAdvantages: Widely applicable, diverse range of acylating agents available. nih.govDisadvantages: May require isolation of intermediate or harsh cyclization conditions. mdpi.com
1,3-Dipolar Cycloaddition4-Chlorobenzonitrile Oxide + Nitrile (R-C≡N)A [3+2] cycloaddition reaction where the nitrile oxide adds across the nitrile triple bond. chim.itAdvantages: Access to a different range of substituents. Disadvantages: Potential for side reactions like nitrile oxide dimerization; can be limited by nitrile reactivity. nih.gov
Reaction with gem-Dibromomethylarenes4-Chlorobenzamidoxime + gem-DibromomethylareneAn efficient one-pot synthesis for preparing 3,5-diaryl substituted derivatives. nih.govresearchgate.netAdvantages: Excellent yields (~90%), accessibility of starting materials. nih.govresearchgate.netDisadvantages: May involve long reaction times and complex purification. nih.gov

Multi-Step Synthetic Procedures for Complex Derivatives

The synthesis of complex this compound derivatives often requires multi-step procedures that can be broadly categorized into two-stage protocols, one-pot syntheses, and continuous flow methods.

Two-Stage Protocol: The classical and most widely used method involves two distinct steps. researchgate.netmdpi.com First, the O-acylation of 4-chlorobenzamidoxime is performed using an appropriate acylating agent, such as an acyl chloride, to form an O-acylamidoxime intermediate. This intermediate is isolated and purified. In the second step, the isolated O-acylamidoxime undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. mdpi.com This cyclization can be induced by heating (thermal cyclization) or by using a base. While this method allows for purification of the intermediate, it is more time-consuming. mdpi.comnih.gov

Continuous Microreactor Synthesis: A modern approach involves the use of continuous microreactors to perform multi-step synthesis rapidly. For instance, a sequence can be designed where an arylnitrile is first converted to an amidoxime in one microreactor. This stream is then mixed with an acyl chloride, and the resulting mixture is passed through a final heated microreactor to induce cyclization. nih.gov This technology allows for precise control over reaction parameters like temperature and mixing, significantly reducing reaction times to as little as 30 minutes for the entire sequence and enabling the rapid production of compound libraries. nih.gov A multistep protocol for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates has also been developed, involving the conversion of a DNA-conjugated aryl nitrile to an amidoxime, followed by O-acylation and cyclodehydration. nih.gov

Reaction Conditions and Optimization for the Synthesis of this compound Analogs

The successful synthesis of this compound analogs is highly dependent on the careful selection and optimization of reaction conditions.

Solvent Effects in Cyclization Reactions

The choice of solvent plays a critical role in the efficiency of the cyclodehydration step to form the 1,2,4-oxadiazole ring. Research indicates that aprotic solvents are generally superior for this transformation. Excellent yields (88–95%) have been reported when the reaction is conducted in aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and acetone. mdpi.com Aprotic bipolar solvents, particularly dimethyl sulfoxide (B87167) (DMSO), are also highly effective, especially in one-pot syntheses involving inorganic bases. mdpi.com

Conversely, certain protic and nonpolar solvents have been found to be unsuitable. The use of toluene (B28343) or water results in only trace amounts of the product, while ethyl acetate (B1210297) gives a low yield (30%). mdpi.com Primary alcohols like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) are also poor choices, yielding 0% and 19% of the product, respectively. mdpi.com This suggests that protic solvents may interfere with the cyclization mechanism, possibly by solvating the intermediates or reacting with reagents.

Solvent CategoryExamplesReported Efficacy in CyclizationReference
AproticDMF, THF, DCM, MeCN, AcetoneExcellent (88-95% isolated yields) mdpi.com
Aprotic BipolarDMSOHighly efficient, especially for one-pot methods. nih.govmdpi.com
NonpolarTolueneUnsuitable (trace product) mdpi.com
Polar Aprotic (Ester)Ethyl AcetatePoor (30% yield) mdpi.com
Protic (Alcohols)Methanol, EthanolUnsuitable (0-19% yield) mdpi.com
Protic (Aqueous)WaterUnsuitable (trace product) mdpi.com

Catalyst and Reagent Selection for Efficient Synthesis

Efficient synthesis relies heavily on the appropriate selection of catalysts and reagents. For methods involving the reaction of amidoximes with carboxylic acids, activating agents are crucial. Common coupling reagents include carbodiimides like DCC and EDC, as well as reagents like carbonyldiimidazole (CDI), TBTU, and T3P. nih.govchim.it The Vilsmeier reagent has also been employed to activate the carboxylic acid group, leading to good to excellent yields in a one-pot procedure. nih.gov

For the cyclization of O-acylamidoxime intermediates, various catalysts can be employed to improve efficiency and allow for milder conditions. Tetrabutylammonium fluoride (TBAF) and pyridine are effective catalysts. nih.gov Tetrabutylammonium hydroxide (B78521) (TBAH) has been shown to be an efficient catalyst for cyclization at room temperature. chim.itmdpi.com In some cases, a superbase system such as NaOH or KOH in DMSO can promote the reaction effectively, even at ambient temperatures. nih.govmdpi.com For syntheses starting from amidoximes and nitriles, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an efficient and mild catalyst system. organic-chemistry.org

Oxidative cyclization represents an alternative pathway, utilizing reagents like iodobenzene (B50100) diacetate (PIDA) or N-Bromosuccinimide (NBS) to promote the formation of the N-O bond in the oxadiazole ring from N-acyl amidines. mdpi.com

Temperature and Reaction Time Parameter Optimization

Temperature and reaction time are interdependent parameters that must be optimized to maximize yield and minimize side reactions. Traditional methods involving the thermal cyclization of isolated O-acylamidoximes often require high temperatures and prolonged reaction times, sometimes under sealed tube conditions. nih.gov

However, modern methods have enabled synthesis under much milder conditions. The use of base catalysts like TBAH or superbase systems (NaOH/DMSO) allows for efficient cyclization at room temperature. nih.govchim.itmdpi.com These room-temperature reactions can still vary in duration, from a few hours to over 24 hours, depending on the specific substrates. nih.gov

Microwave irradiation (MWI) has emerged as a powerful tool for drastically reducing reaction times. nih.gov Microwave-assisted synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be completed in extremely short times (around 10 minutes) with good yields, compared to hours required for conventional heating. nih.gov Similarly, continuous microreactor technology enables syntheses at high temperatures (e.g., 150-200 °C) but with very short residence times, allowing for the complete multi-step formation of the oxadiazole in about 30 minutes. nih.gov In specific protocols, such as on-DNA synthesis, heating at 90 °C for 1.5 to 2 hours in a buffered solution was found to be optimal. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic structure and conjugation within molecules like 3-(4-Chlorophenyl)-1,2,4-oxadiazole. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable insights into the electronic transitions and the nature of the chromophores present. journalspub.com

The primary chromophores in this compound are the 4-chlorophenyl ring and the 1,2,4-oxadiazole (B8745197) heterocycle. The interaction and conjugation between these two systems dictate the molecule's absorption characteristics. Typically, compounds containing oxadiazole rings attached to phenyl groups exhibit strong absorption bands in the UV region. wordpress.com These absorptions are generally attributed to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. Weaker n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital, may also be observed. researchgate.net

Detailed research findings on related structures provide comparative data. For example, various 2,5-diaryl-1,3,4-oxadiazole derivatives show maximum absorption wavelengths typically appearing between 224 and 231 nm. researchgate.net While the isomeric arrangement differs, this highlights the general spectral region where these conjugated systems absorb. The specific λmax for this compound would be determined by the precise energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Table 1: Representative UV-Vis Absorption Data for Aryl-Substituted Oxadiazoles

Compoundλmax (nm)Observed Transition Type(s)Reference
3-Phenyl-1,2,4-oxadiazole (B2793662)Data Not Specifiedπ → π scielo.br
5-Phenyl-1,2,4-oxadiazoleData Not Specifiedπ → π scielo.br
General 1,3,4-Oxadiazole (B1194373) Derivatives224-231n → π* and π → π* researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Conformation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, single-crystal XRD analysis provides unambiguous data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. This information is critical for understanding intermolecular interactions that govern crystal packing. gazi.edu.tr

Table 2: Selected Crystallographic Data for a Related Chlorophenyl-Oxadiazole Derivative

ParameterValueSignificanceReference
Compound1-(4-chlorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}ethanoneStructural Analog nih.gov
Dihedral Angle (Chlorophenyl Ring vs. Oxadiazole Ring)6.94 (8)°Indicates near co-planarity nih.gov
Key Intermolecular InteractionsC—H···N hydrogen bondsLinks molecules into ribbons nih.gov
Hirshfeld Surface Contribution (H···Cl)16.6%Highlights importance of halogen interactions nih.gov

Spectroscopic Techniques for Isomeric Distinction of Oxadiazoles

Distinguishing between the different isomers of oxadiazole (1,2,4-, 1,3,4-, 1,2,3-, and 1,2,5-) is essential for chemical synthesis and characterization. Various spectroscopic techniques can be employed, as the differences in symmetry and electronic structure between the isomers lead to unique spectral fingerprints. mdpi.com

UV-Visible Spectroscopy: The electronic properties and aromaticity differ between isomers, which can be reflected in their UV-Vis spectra. quora.com The 1,3,4-oxadiazole isomer is considered to have greater aromaticity compared to the 1,2,4-oxadiazole, which is described as having more heterodiene character. nih.gov This difference in electronic nature can lead to distinct absorption maxima (λmax) and molar absorptivity values, allowing for their differentiation. quora.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The different arrangements of atoms in oxadiazole isomers result in distinct vibrational frequencies for the C=N, C-O, and N-N bonds, as well as unique ring stretching and bending modes. These characteristic absorption bands in the IR spectrum can serve as a diagnostic tool for identifying the specific isomeric form. journalspub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for isomeric distinction. The chemical shifts of the ring protons and carbon atoms are highly sensitive to their local electronic environment. Due to the different placement of the nitrogen and oxygen atoms, each isomer possesses a unique symmetry element (or lack thereof), leading to a distinct set of chemical shifts and coupling constants. For substituted oxadiazoles, the position of the substituent on the ring will result in a predictable NMR spectrum unique to that isomer. stmjournals.com

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ significantly. The stability of the molecular ion and the pathways through which it fragments are dependent on the isomeric structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem MS (MS/MS) experiments can elucidate fragmentation mechanisms that help distinguish between isomers. nih.gov

Computational and Theoretical Investigations of 3 4 Chlorophenyl 1,2,4 Oxadiazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric characteristics of molecular systems. By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately model the properties of compounds like 3-(4-Chlorophenyl)-1,2,4-oxadiazole.

The initial step in the computational analysis involves the geometry optimization of the molecule to determine its most stable three-dimensional conformation, known as the equilibrium structure. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For heterocyclic systems similar to this compound, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. nih.govnih.govresearchgate.netresearchgate.net The optimized structure typically reveals a high degree of planarity, particularly for the aromatic and heterocyclic rings. nih.gov

Below is a representative table of optimized geometric parameters for a molecule with a similar core structure, calculated using DFT methods.

ParameterBond/AngleCalculated Value
Bond Length (Å) C-Cl1.74
C-N (oxadiazole)1.31 - 1.38
C-O (oxadiazole)1.35 - 1.37
N-O (oxadiazole)1.42
C-C (phenyl-oxadiazole)1.48
Bond Angle (°) C-C-C (phenyl)118 - 121
C-N-O (oxadiazole)105 - 110
N-C-N (oxadiazole)115 - 120
Dihedral Angle (°) Phenyl ring to Oxadiazole ring~0 - 15

Note: The data presented in this table is derived from computational studies on closely related oxadiazole derivatives. The exact values for this compound may vary.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions and can be easily polarized. irjweb.com For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), a structurally similar compound, the HOMO and LUMO energies have been calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This suggests that the compound possesses good kinetic stability. ajchem-a.com

Molecular OrbitalEnergy (eV)
HOMO-6.5743
LUMO-2.0928
Energy Gap (ΔE) 4.4815

Note: The data is for the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and serves as a representative example.

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. niscpr.res.in This analysis provides valuable information about the charge distribution, which influences the molecule's dipole moment, polarizability, and other electronic properties. niscpr.res.in

In molecules containing the this compound scaffold, the electronegative nitrogen and oxygen atoms in the oxadiazole ring, as well as the chlorine atom on the phenyl ring, are expected to carry negative partial charges. Conversely, the hydrogen atoms and some of the carbon atoms are likely to have positive partial charges. This charge distribution pattern is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying potential sites for nucleophilic and electrophilic attack.

Atom/RegionExpected Mulliken Charge
Nitrogen atoms (oxadiazole)Negative
Oxygen atom (oxadiazole)Negative
Chlorine atomNegative
Hydrogen atomsPositive
Carbon atoms (phenyl)Variable (some positive, some negative)
Carbon atoms (oxadiazole)Positive

Note: This table represents a qualitative prediction based on the general principles of Mulliken charge analysis in similar heterocyclic compounds.

Theoretical vibrational frequency calculations using DFT are instrumental in the analysis and interpretation of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov

For aromatic and heterocyclic compounds, characteristic vibrational frequencies can be predicted with a high degree of accuracy. These calculations often employ a scaling factor to correct for anharmonicity and other systematic errors inherent in the computational method. A good correlation between the calculated and experimental vibrational frequencies confirms the optimized molecular structure. nih.gov

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)
Aromatic C-H stretching3000 - 3100
C=N stretching (oxadiazole)1550 - 1650
Aromatic C=C stretching1400 - 1600
C-O-C stretching (oxadiazole)1000 - 1100
C-Cl stretching700 - 800

Note: The frequency ranges are typical for the specified vibrational modes in similar aromatic and heterocyclic systems.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying potential values.

Typically, regions of negative electrostatic potential, shown in red, are associated with a high electron density and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the electronegative nitrogen and oxygen atoms of the oxadiazole ring. ajchem-a.comresearchgate.net Conversely, areas of positive electrostatic potential, depicted in blue, indicate electron-deficient regions that are prone to nucleophilic attack, commonly found around the hydrogen atoms. Green areas represent regions of neutral potential. The MEP map provides a comprehensive picture of the molecule's reactivity and its potential for intermolecular interactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For derivatives of 1,2,4-oxadiazole (B8745197) and the closely related 1,3,4-oxadiazole (B1194373), molecular docking studies have frequently been performed against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy. nih.govsemanticscholar.orgnih.gov These studies aim to predict the binding affinity, typically expressed as a docking score or binding energy in kcal/mol, and to identify the key intermolecular interactions that stabilize the ligand-protein complex.

ParameterFinding
Protein Target Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (PDB: 1M17)
Binding Affinity (Docking Score) -7.89 kcal/mol
Interacting Residues Gln767, Met769, Thr766
Types of Interactions Hydrogen bonds, hydrophobic interactions

Note: The data in this table is based on molecular docking studies of a closely related 2,5-disubstituted 1,3,4-oxadiazole derivative and serves as a representative example of the potential interactions of this compound.

Prediction of Binding Modes and Affinities with Biological Targets

Computational docking studies have been pivotal in predicting the binding modes and affinities of this compound derivatives with various biological targets. These in silico techniques simulate the interaction between a ligand and a protein's active site, providing insights into the preferred orientation and binding energy.

For instance, molecular docking simulations of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives with the SARS-CoV-2 main protease (Mpro) have revealed that the 1,2,4-oxadiazole ring can form hydrogen bonds with key residues in the active site, such as Q192. The phenyl group at the 3-position typically occupies the S1 pocket of the enzyme, engaging in π-anion interactions with residues like E166. nih.gov This highlights the importance of the core scaffold in anchoring the molecule within the binding site.

In another study, derivatives of 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole (B7702976) were docked into the active site of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. The simulations indicated that these compounds could be effectively embedded in the hydrophobic pocket of the enzyme. mdpi.com The total score function from these docking studies helps in ranking potential inhibitors based on their predicted binding affinity. mdpi.com

The binding affinity of a related dihydro-1,2,4-oxadiazole derivative, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole, with single-stranded DNA/RNA has also been investigated, showing a high binding constant, suggesting a strong interaction. sciepub.com

Table 1: Predicted Interactions of 3-Aryl-1,2,4-Oxadiazole Derivatives with Biological Targets
Derivative ClassBiological TargetPredicted Key InteractionsReference
3-Phenyl-1,2,4-oxadiazoleSARS-CoV-2 MproHydrogen bonding with Q192, π-anion interaction with E166 nih.gov
5-(4-Chlorophenyl)-3-phenyl-1,2,4-oxadiazoleSuccinate Dehydrogenase (SDH)Embedding in a hydrophobic pocket mdpi.com
3-(4-Chlorophenyl)-dihydro-1,2,4-oxadiazolessDNA/RNAHigh binding constant indicating strong affinity sciepub.com

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The nature and extent of hydrogen bonding and hydrophobic interactions are critical determinants of ligand-receptor binding and specificity. For 1,2,4-oxadiazole derivatives, the nitrogen atoms within the heterocyclic ring are potential hydrogen bond acceptors, a feature that is often exploited in drug design. nih.gov

In the context of 3-phenyl-1,2,4-oxadiazole derivatives targeting the SARS-CoV-2 main protease, the nitrogen atom at the 2-position of the 1,2,4-oxadiazole ring is predicted to form a hydrogen bond with the side chain of glutamine 192. nih.gov This specific interaction is crucial for the orientation of the molecule within the active site.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For 1,2,4-oxadiazole systems, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been employed to develop predictive models. nih.gov

One such study on a series of 1,2,4-oxadiazole antibacterials developed robust 3D-QSAR models. These models were able to successfully predict the antibacterial activity of the compounds against Staphylococcus aureus. nih.gov The models are built by aligning the molecules and calculating their steric and electrostatic fields, which are then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS). nih.gov A 3D-QSAR study on 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines as antiproliferative agents also generated a statistically significant model with good predictive power, indicating a strong correlation between the descriptors and the biological activity. ijpsdronline.com

QSAR models are valuable for identifying the key structural features, or descriptors, that influence the biological efficacy of a series of compounds. These descriptors can be steric, electrostatic, hydrophobic, or topological in nature.

For 3-phenyl-1,2,4-oxadiazole derivatives with antibacterial activity, CoMFA contour maps have identified that a bulky substituent at the para-position of the 3-phenyl ring is favorable for activity. nih.gov The electrostatic contour maps from the same study suggested that increased electron density at the ortho- and meta-positions of the phenyl ring enhances activity. nih.gov

In a QSAR analysis of 1,2,4-oxadiazole derivatives as inhibitors of 3-hydroxykynurenine transaminase (HKT), it was found that compounds with a para substitution and heavier groups like trifluoromethyl (CF3) or nitro (NO2) groups exhibited enhanced inhibitory profiles. nih.gov These insights are crucial for guiding the design of new, more potent analogs by indicating which positions on the scaffold are amenable to modification and what types of substituents are likely to improve activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug Likeness Assessment

A study on 1,2,4-oxadiazole-based EGFR inhibitors included in vitro ADME studies which were correlated with in silico data. The results showed that some of these compounds possess moderate aqueous solubility and balanced lipophilicity (Log D values ranging from 1–3), which are favorable properties for oral drug delivery. nih.gov They also demonstrated moderate stability in liver microsomes. nih.gov

For a series of 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (B97240) derivatives, another isomer of the target compound, in silico screening was performed to assess drug-likeness based on Lipinski's rule of five and Veber's rule, alongside ADMET analysis. neliti.com Such studies help to filter out compounds with predicted poor pharmacokinetic profiles early in the discovery process.

Table 2: Predicted ADME Properties for Representative 1,2,4-Oxadiazole Derivatives
Compound ClassPredicted PropertySignificanceReference
1,2,4-Oxadiazole EGFR InhibitorsAqueous SolubilityModerate (40–70 µg/mL at pH 7.4) nih.gov
Lipophilicity (Log D)Balanced (1–3)
Metabolic Stability (Liver Microsomes)Moderately stable (t½ = 30–60 min)

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand within a protein's active site over time. This technique complements the static picture provided by molecular docking.

In a computational investigation of 1,3,4-oxadiazole derivatives (a related isomer) as VEGFR2 inhibitors, molecular dynamics simulations were performed to confirm the stability of the protein-ligand complex. mdpi.com Such simulations can provide insights into the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions with surrounding amino acid residues. Although not specifically on this compound, these studies demonstrate the utility of MD simulations in understanding the binding dynamics of related oxadiazole systems.

Quantum Chemical Calculations for Reactivity Predictions and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the reactivity of heterocyclic systems like this compound. These computational methods provide deep insights into the electronic structure, potential reactive sites, and the energetic feasibility of various reaction pathways, complementing experimental findings.

Reactivity Predictions through Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The reactivity of the 1,2,4-oxadiazole ring is complex; it possesses atoms with both nucleophilic and electrophilic characteristics. chim.it Computational studies elucidate this behavior by analyzing Frontier Molecular Orbitals (FMO)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting the molecule's behavior in chemical reactions.

HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are prone to attack by electrophiles.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For a typical 3-aryl-1,2,4-oxadiazole, MEP maps would likely show negative potential around the nitrogen atoms, indicating their nucleophilic character, while the carbon atoms of the ring would exhibit more positive potential, marking them as electrophilic sites. chim.itresearchgate.net

The table below illustrates the type of data generated from DFT calculations for predicting reactivity in a representative 1,2,4-oxadiazole system.

Calculated ParameterRepresentative ValueImplication for Reactivity
HOMO Energy -7.5 eVIndicates the energy of the outermost electrons; potential site for electrophilic attack.
LUMO Energy -1.2 eVIndicates the energy of the lowest empty orbital; potential site for nucleophilic attack.
HOMO-LUMO Gap (ΔE) 6.3 eVA larger gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment 2.5 DQuantifies the overall polarity of the molecule, influencing its interaction with other polar species.

Elucidation of Reaction Mechanisms

Beyond predicting static reactivity, quantum chemical calculations are pivotal in elucidating complex reaction mechanisms. The 1,2,4-oxadiazole ring is known to undergo various thermal or photochemical rearrangements to form other heterocyclic systems, a consequence of its relatively low aromaticity and the labile O-N bond. chim.it

One notable example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, which has been investigated computationally for certain 1,2,4-oxadiazole derivatives. chim.it In such a study, calculations would model the initial nucleophilic attack at an electrophilic carbon (e.g., C5), the subsequent cleavage of the N-O bond to open the ring, and the final cyclization to form a new heterocyclic product.

The following table outlines the conceptual steps in the computational elucidation of a reaction mechanism for a 1,2,4-oxadiazole derivative.

Reaction StepComputational InvestigationFinding
1. Nucleophilic Addition Calculation of the energy barrier for the approach of a nucleophile to the C5 position.Identifies the activation energy for the initial attack.
2. Ring Opening Modeling the cleavage of the N2-O1 bond to form an open-chain intermediate.Determines the stability of the ring-opened intermediate.
3. Ring Closure Calculation of the transition state energy for the formation of the new heterocyclic ring.Elucidates the energetic feasibility and kinetics of the final cyclization step.

These theoretical investigations are crucial for understanding the underlying principles that govern the chemical behavior of this compound, guiding the design of new synthetic routes and the development of novel derivatives with desired properties.

Pharmacological Profile and Biological Mechanism Studies of 3 4 Chlorophenyl 1,2,4 Oxadiazole Derivatives

Broad-Spectrum Biological Activities of 1,2,4-Oxadiazole (B8745197) Derivatives

The 1,2,4-oxadiazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities. nih.gov

Numerous studies have highlighted the potent anticancer activity of 1,2,4-oxadiazole derivatives against various human cancer cell lines. nih.govnih.gov Their mechanisms of action are diverse and often involve targeting key cellular processes that are dysregulated in cancer.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. sphinxsai.com Several 1,2,4-oxadiazole derivatives have been shown to be potent inducers of apoptosis. sphinxsai.commdpi.com

One of the key pathways involved is the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com For instance, a series of 3-Aryl-5-aryl-1,2,4-oxadiazoles were identified as novel apoptosis inducers through the activation of caspase-3. mdpi.com These compounds demonstrated activity against breast and colorectal cancer cell lines. mdpi.com Another study reported that a novel 1,3,4-oxadiazole (B1194373) derivative induced apoptosis in fibrosarcoma (HT-1080) and lung cancer (A-549) cells through the activation of caspase-3/7. tandfonline.com

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives via Apoptosis Induction

Compound/Derivative Cancer Cell Line(s) Mechanism of Apoptosis Induction Reference
3-Aryl-5-aryl-1,2,4-oxadiazoles Breast and colorectal cancer Caspase-3 activation mdpi.com
Quinoxaline-1,3,4-oxadiazole hybrids Human leukemia HL-60 Not specified tandfonline.com
1,3,4-oxadiazole derivative (Compound 59) HT-1080, A-549 Caspase-3/7 activation tandfonline.com
1,2,4-oxadiazole fused with benzimidazole MCF-7, A549, A375 Not specified nih.gov
Nortopsentin analogs with 1,2,4-oxadiazole HCT-116, MCF-7, HeLa, CaCo-2 Not specified nih.gov

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Targeting these checkpoints is a key strategy in cancer therapy. nih.gov

Several 1,2,4-oxadiazole derivatives have been found to induce cell cycle arrest at different phases. For example, a 1,2,4-oxadiazole derivative was reported to cause G1 cell cycle arrest in Jeko-1 cells, leading to apoptosis. nih.gov Another study showed that nortopsentin analogs containing a 1,2,4-oxadiazole ring were able to arrest the cell cycle at the G0-G1 phase in HCT-116 cancer cells. nih.gov Furthermore, a novel 1,2,4-oxadiazole/quinazoline-4-one hybrid was shown to exhibit cell cycle arrest at the G2/M transition. nih.govresearchgate.net

Table 2: Cell Cycle Arrest Mechanisms of Selected 1,2,4-Oxadiazole Derivatives

Compound/Derivative Cancer Cell Line Phase of Cell Cycle Arrest Reference
1,2,4-oxadiazole derivative (Compound 27) Jeko-1 G1 phase nih.gov
Nortopsentin analogs (17a and 17b) HCT-116 G0-G1 phase nih.gov
1,2,4-oxadiazole/quinazoline-4-one hybrid (Compound 9b) Not specified G2/M transition nih.govresearchgate.net

Protein kinases play a critical role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. nih.govmdpi.com

Derivatives of 1,2,4-oxadiazole have emerged as potent inhibitors of various kinases. The Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is often overexpressed in several cancers. nih.govmdpi.com Several studies have identified 1,2,4-oxadiazole-based compounds as novel EGFR inhibitors. nih.govnih.gov For instance, a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids were developed as dual inhibitors of EGFR and BRAF V600E, another kinase frequently mutated in cancer. nih.govresearchgate.net These compounds demonstrated potent antiproliferative activity. nih.govresearchgate.net

Table 3: Kinase Inhibition by Selected 1,2,4-Oxadiazole Derivatives

Compound/Derivative Target Kinase(s) Cancer Type/Cell Line Reference
1,2,4-oxadiazole scaffold derivatives EGFR MCF7 (EGFR positive) nih.gov
1,2,4-oxadiazole/quinazoline-4-one hybrids EGFR, BRAF V600E, EGFR T790M Not specified nih.govresearchgate.net
Naproxen based 1,3,4-oxadiazole derivatives EGFR MCF-7, HepG2, HCT 116 mdpi.com

The rise of antimicrobial resistance is a major global health concern, necessitating the development of new antimicrobial agents. nih.govresearchgate.net Oxadiazole derivatives have shown significant promise in this area, exhibiting activity against a range of pathogenic bacteria. nih.govresearchgate.net

Staphylococcus aureus : Derivatives of 1,2,4-oxadiazole have demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govmdpi.com Some compounds have been shown to act synergistically with existing antibiotics like oxacillin, restoring their efficacy against resistant strains. nih.govmdpi.com The mechanism of action can involve the inhibition of essential bacterial processes and, in some cases, the downregulation of genes involved in antibiotic resistance. nih.gov Furthermore, certain 1,3,4-oxadiazole derivatives have been shown to inhibit biofilm formation, a key virulence factor for S. aureus. nih.gov

Escherichia coli : Several 1,3,4-oxadiazole derivatives have exhibited antibacterial activity against Escherichia coli. mdpi.comnih.gov For example, a hybrid derivative of 1,3,4-oxadiazole and isoxazole (B147169) showed antimicrobial activity that was 2-4 times stronger than ampicillin (B1664943) against E. coli. mdpi.com Another study reported that a 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) derivative had stronger activity against E. coli compared to ampicillin. mdpi.com

Pseudomonas aeruginosa : This opportunistic pathogen is a significant cause of nosocomial infections. umsha.ac.ir Studies have shown that 1,3,4-oxadiazole derivatives can inhibit the growth of P. aeruginosa. umsha.ac.irnih.gov The mechanism of action for some of these compounds involves the inhibition of the LasR regulatory protein, which is part of the quorum-sensing system that controls the expression of virulence genes in this bacterium. umsha.ac.ir Additionally, some 1,3,4-oxadiazole-nicotinamide hybrids have been found to reduce protease activity, pyocyanin (B1662382) production, and biofilm formation in P. aeruginosa. nih.gov

Table 4: Antibacterial Activity of Selected Oxadiazole Derivatives

Compound/Derivative Target Bacteria Noteworthy Findings Reference
1,2,4-oxadiazole derivatives Staphylococcus aureus (including MRSA) Synergistic effect with oxacillin, downregulation of resistance genes. nih.govmdpi.com
1,3,4-oxadiazole derivatives Staphylococcus aureus Inhibition of biofilm formation. nih.gov
1,3,4-oxadiazole-isoxazole hybrid Escherichia coli 2-4 times stronger activity than ampicillin. mdpi.com
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol Escherichia coli Stronger activity than ampicillin. mdpi.com
1,3,4-oxadiazole derivatives Pseudomonas aeruginosa Inhibition of LasR regulatory protein. umsha.ac.ir
1,3,4-oxadiazole-nicotinamide hybrid Pseudomonas aeruginosa Reduction of protease, pyocyanin, and biofilm formation. nih.gov

Antimicrobial Activities: Focus on Mechanism of Action

Antifungal Properties (e.g., against plant pathogenic fungi, Rhizoctonia solani)

Derivatives of 1,2,4-oxadiazole have been investigated for their potential as antifungal agents, particularly against fungi that are pathogenic to plants. Research has demonstrated that certain compounds within this class exhibit significant activity against a range of fungi, including Rhizoctonia solani.

In a study focusing on 1,2,4-oxadiazole derivatives, two compounds, 4f and 4q, were identified as having noteworthy antifungal activities against several plant pathogenic fungi such as R. solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica nih.gov. The efficacy of these compounds was quantified by their EC₅₀ values, which represent the concentration required to inhibit 50% of fungal growth. For compound 4q, the EC₅₀ value against R. solani was 38.88 µg/mL, while for compound 4f, it was 12.68 µg/mL nih.gov. Notably, the performance of compound 4f against Exserohilum turcicum was superior to that of the commercial fungicide carbendazim (B180503) nih.gov.

The proposed mechanism for this antifungal action involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain nih.gov. Molecular docking simulations have supported this hypothesis, indicating that compounds 4f and 4q can interact with the SDH target protein through hydrogen bonds and hydrophobic interactions. Specifically, compound 4q was shown to form hydrogen bonds with amino acid residues TRP173 and ILE27 of SDH, while compound 4f formed hydrogen bonds with TYR58, TRP173, and SER39 nih.gov. These interactions suggest a possible mechanism of action that underlies the observed antifungal effects.

EC₅₀ Values of 1,2,4-Oxadiazole Derivatives Against Rhizoctonia solani nih.gov
CompoundEC₅₀ (µg/mL)
4f12.68
4q38.88
Enzyme Inhibition in Microbial Pathogens (e.g., Peptide Deformylase)

Peptide deformylase (PDF) is a metalloenzyme that is vital for bacterial growth and survival, as it is essential for protein maturation in prokaryotes. researchgate.net This enzyme is absent in mature mammalian cells, making it a highly selective and attractive target for the development of novel antibacterial agents. researchgate.net Inhibiting PDF can prevent bacterial proliferation without affecting the host, and compounds targeting this enzyme are less likely to encounter cross-resistance with existing antibiotics. researchgate.net

The oxadiazole scaffold has been explored for its potential to inhibit PDF. Although much of the research has focused on the 1,3,4-oxadiazole isomer, these studies provide a basis for understanding the potential of related structures. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated as antibacterial agents, with computational studies, including molecular docking, used to investigate their binding interactions with the active site of peptide deformylase. nih.gov This approach aims to identify how these compounds fit within the enzyme's active site and interact with key amino acid residues, thereby inhibiting its function. nih.gov While specific studies on 3-(4-Chlorophenyl)-1,2,4-oxadiazole derivatives as PDF inhibitors are limited in the provided results, the established potential of the broader oxadiazole class highlights this as a viable area for future investigation.

Anti-inflammatory Pathways and Molecular Targets

Derivatives of oxadiazole have shown promise as anti-inflammatory agents by targeting key pathways involved in the inflammatory response. The aromatic and planar nature of the oxadiazole ring allows it to act as a linker, providing the correct orientation for binding to enzymes like cyclooxygenase-2 (COX-2), which can reduce inflammation. mdpi.com

One of the primary molecular targets identified for these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net In one study, a series of 1,2,4-oxadiazole compounds were screened for their ability to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). researchgate.net A lead compound, designated as 17, was found to significantly inhibit the LPS-induced activation of NF-κB in RAW264.7 cells and block the phosphorylation of the p65 subunit of NF-κB. researchgate.net Further analysis revealed that this compound also prevented the translocation of NF-κB into the nucleus, a critical step in its activation of pro-inflammatory gene expression. researchgate.net

Other research has focused on the inhibition of cyclooxygenase (COX) enzymes. A 2,5-disubstituted-1,3,4-oxadiazole derivative featuring a p-chlorophenyl substitution (Ox-6f) demonstrated significant anti-inflammatory potential in a heat-induced albumin denaturation assay, with a percent inhibition of 74.16 ± 4.41% at a concentration of 200 µg/mL. mdpi.com Molecular docking studies suggested that this and related compounds bind effectively to the active site of COX-2, indicating that COX-2 inhibition is a likely mechanism for their anti-inflammatory effects. mdpi.com The focus on COX-2 is significant, as this isoform is primarily responsible for inflammation, and its inhibition is a key therapeutic strategy for anti-inflammatory drugs. mdpi.com

Antiviral Mechanisms

The antiviral potential of heterocyclic compounds containing a 4-chlorophenyl moiety has been explored, with studies investigating derivatives of the closely related 1,3,4-thiadiazole (B1197879) scaffold. In one such study, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested for their activity against the Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net Two compounds from this series, 7b and 7i, demonstrated an inhibitory activity of approximately 50% against TMV, which was comparable to the commercial agent ningnanmycin. mdpi.com

While the specific antiviral mechanisms of this compound were not detailed in the provided search results, research into related structures provides insights into potential activities. For example, other 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral properties against pathogens like the SARS-2 main protease (Mpro), an essential enzyme for viral replication. biotechjournal.in Additionally, a hybrid molecule containing a 5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazole core was synthesized as part of a study on potential antiviral agents. nih.gov These findings suggest that the 4-chlorophenyl substituted oxadiazole framework is a promising scaffold for the development of new antiviral compounds.

Enzyme Inhibitory Activities

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of this compound have been specifically designed and evaluated as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. nih.govexcli.deresearchgate.net In this condition, the levels of the neurotransmitter acetylcholine (B1216132) decrease, and inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—can help alleviate symptoms. nih.govexcli.de BuChE, in particular, plays a more prominent role in the later stages of the disease. nih.govresearchgate.net

A series of 1,2,4-oxadiazole derivatives, designed based on the structure of the AChE inhibitor donepezil, were synthesized and tested for their inhibitory activity against both AChE and BuChE. nih.govexcli.de Several of these compounds, including those with the core this compound structure, showed high selectivity for BuChE over AChE. nih.gov The most potent and selective compound identified was 6n, which exhibited an IC₅₀ value of 5.07 µM for BuChE and a selectivity index greater than 19.72 when compared to its activity against AChE. nih.govexcli.de Molecular docking studies indicated that this compound fits well into the active site of the BuChE enzyme, forming favorable lipophilic interactions and hydrogen bonds. nih.govexcli.de

Inhibitory Activities of this compound Derivatives Against Cholinesterases nih.govexcli.de
CompoundBuChE IC₅₀ (µM)AChE IC₅₀ (µM)Selectivity Index (AChE/BuChE)
6k (5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole)7.73>100>12.93
6n5.07>100>19.72
α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. Inhibiting this enzyme can slow down the absorption of glucose, making it a therapeutic target for managing hyperglycemia in diabetes. nih.gov The oxadiazole nucleus has been incorporated into compounds designed as α-amylase inhibitors.

Studies on 1,3,4-oxadiazole derivatives have demonstrated their potential in this area. In one study, a series of derivatives were evaluated, with compound 5g showing strong inhibitory activity with an IC₅₀ value of 13.09±0.06 µg/ml. nih.gov Another compound from the same series, 5c, which contains a 2-chlorophenyl group, also showed inhibitory activity, albeit more moderate (IC₅₀ = 68.45 ± 0.15 µg/ml). nih.gov

Further research on a different series of 1,3,4-oxadiazole derivatives identified compounds SC2 and SC8 as potent α-amylase inhibitors with IC₅₀ values of 36.5±1.5 μg/mL and 45.2±2.1 μg/mL, respectively, which were more potent than the standard drug acarbose (B1664774) (IC₅₀ = 68.9±3.2 μg/mL). researchgate.net Compound SC8 specifically contained a chlorophenyl group. researchgate.net Molecular docking studies revealed that these compounds form crucial interactions with key amino acid residues in the active site of the α-amylase enzyme. researchgate.net

α-Amylase Inhibitory Activity of Chlorophenyl-Substituted Oxadiazole Derivatives
CompoundStructure DescriptionIC₅₀ (µg/mL)Reference
5c2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] sulfanyl} ethan-1-ol68.45 ± 0.15 nih.gov
SC81,3,4-oxadiazole derivative with a chlorophenyl group45.2 ± 2.1 researchgate.net
Acarbose (Standard)-68.9 ± 3.2 researchgate.net
Thymidine (B127349) Phosphorylase Inhibition

While various heterocyclic compounds, including derivatives of 1,3,4-oxadiazole-2-thione, have been investigated as inhibitors of thymidine phosphorylase (TP), a key enzyme in tumor angiogenesis, specific studies on the inhibitory activity of this compound derivatives against this enzyme are not extensively documented in the reviewed literature. nih.govbohrium.com Research has shown that for 1,3,4-oxadiazole-2-thione derivatives, the nature of the substituent at the C-5 position significantly influences their TP inhibitory activity. nih.gov For instance, a derivative bearing a 4-hydroxyphenyl group at this position was found to be a potent inhibitor. nih.gov However, direct evidence of this compound derivatives as thymidine phosphorylase inhibitors remains to be established through dedicated research.

Neuromodulatory Activities: Receptor Modulation

Derivatives of this compound have been primarily explored for their effects on the central nervous system, particularly as modulators of key neurotransmitter receptors.

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Positive Allosteric Modulation

A series of 1,2,4-oxadiazole derivatives has been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a receptor implicated in various neurological and psychiatric disorders. These compounds were found to potentiate the receptor's response to glutamate, with EC50 values in the range of 282–656 nM. nih.govnih.gov

Selectivity screening of these derivatives indicated that they preferentially modulate group III mGlu receptors, showing activity at mGlu7 and mGlu8 receptors in addition to mGlu4, while being devoid of activity at mGlu1, mGlu2, and mGlu5 receptors. nih.govnih.gov One of the most potent derivatives identified in this series was N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide. nih.govnih.gov

CompoundSubstituent at 5-Position of 1,2,4-oxadiazolemGlu4 PAM Activity (EC50, nM)
Derivative A2-Chlorophenyl282
Derivative BPhenyl456
Derivative C3-Methoxyphenyl (B12655295)656
GABA Modulation and Sodium Channel Blocking

Certain 3- and 5-aryl-1,2,4-oxadiazole derivatives have demonstrated anticonvulsant activity, which is attributed to their ability to potentiate γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov These compounds were found to act as selective GABA potentiating agents without interacting with the benzodiazepine (B76468) binding site. nih.gov This activity was observed in both pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. nih.gov

There is currently a lack of specific research findings detailing the sodium channel blocking activities of this compound derivatives in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core scaffold.

Impact of Substituents at the 5-Position on Biological Activity

The substituent at the 5-position of the 1,2,4-oxadiazole ring plays a critical role in modulating the pharmacological activity of these compounds. In the context of mGlu4 positive allosteric modulation, the nature of the aryl group at this position has a pronounced effect on potency.

For instance, SAR studies on a series of 1,2,4-oxadiazole-based mGlu4 PAMs revealed that small, electron-withdrawing or electron-donating groups on the aryl ring at the 5-position are favorable for activity. nih.gov Specifically, derivatives with a 2-chlorophenyl or a phenyl group at the 5-position exhibited higher potency compared to those with a 3-methoxyphenyl group. nih.gov This suggests that both electronic and steric factors of the substituent at this position are important for optimal interaction with the receptor.

Substituent at 5-PositionRelative mGlu4 PAM Potency
2-ChlorophenylHigh
PhenylModerate
3-MethoxyphenylLow

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity, modify its pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.com In the context of this compound derivatives, this approach has been explored to modulate their pharmacological profiles.

A notable example involves the replacement of the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole ring. This substitution is often pursued to increase polarity and potentially improve metabolic stability and solubility. nih.gov Studies on high-affinity CB2 ligands showed that replacing the 1,2,4-oxadiazole core with a 1,3,4-oxadiazole ring resulted in a significant reduction in CB2 receptor affinity, with decreases of 10- and 50-fold observed in specific derivatives. nih.govrsc.org Despite the reduced affinity, the resulting 1,3,4-oxadiazole compounds can still retain high selectivity for the target receptor. rsc.org This type of bioisosteric modification can lead to compounds with higher polarity and reduced metabolic degradation by human liver microsomes. nih.govrsc.org

Table 1: Examples of Bioisosteric Replacements in Oxadiazole Derivatives and Their Outcomes

Original Moiety/Group Bioisosteric Replacement Effect on Pharmacological Profile Reference(s)
1,2,4-Oxadiazole Ring 1,3,4-Oxadiazole Ring Increased polarity; reduced metabolic degradation; significantly decreased CB2 receptor affinity. nih.govrsc.org
Hydrogen Atom Fluorine Atom Commonly used to alter electronic properties and metabolic fate. estranky.sk
Pyridyl Radical (at C-3) p-Chlorophenyl Group (at C-3) Improved bacterial growth inhibition efficiency. researchgate.net
Ester or Amide Group 1,2,4-Oxadiazole Ring Used to overcome metabolism-related liabilities associated with esters and amides. nih.gov
Phenyl Group Pyridyl or Thiophene Group A common replacement to modulate activity and physicochemical properties. cambridgemedchemconsulting.com

Conformational Analysis and Bioactive Conformations

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different conformations that can arise from rotation around single bonds. Identifying the bioactive conformation—the specific three-dimensional shape a molecule adopts when it interacts with its biological target—is crucial for understanding its mechanism of action and for designing more potent derivatives.

Molecular docking simulations are a key computational tool used to study these interactions. These studies help elucidate the binding modes of 1,2,4-oxadiazole derivatives within the active sites of target enzymes or receptors. nih.gov For example, in the study of 1H-indazole-bearing neuroprotective agents, molecular docking highlighted the critical role of molecular flexibility. A derivative incorporating a 1,2,4-oxadiazole ring exhibited better shape complementarity within the MAO-B enzymatic cleft compared to a more rigid analogue, leading to more potent and selective inhibition. nih.gov

Similarly, in the development of succinate dehydrogenase (SDH) inhibitors, molecular docking simulations were used to explore the binding modes of 1,2,4-oxadiazole derivatives. mdpi.com These simulations revealed that active compounds could form hydrogen bonds and hydrophobic interactions with key amino acid residues in the target protein, such as TYR58, TRP173, and SER39. mdpi.com This analysis provides a rationale for the observed inhibitory activity and guides further structural modifications to optimize the interaction between the ligand and its target. The bioactive conformation is thus stabilized by these specific interactions, which are essential for the compound's pharmacological effect.

In Vitro Biological Assay Methodologies

Cell-Based High-Throughput Screening Assays for Apoptosis and Cell Growth

Cell-based high-throughput screening (HTS) is a foundational methodology for discovering new chemotherapeutic agents by rapidly testing large libraries of chemical compounds for their effects on cell viability and proliferation. oncotarget.com These assays are typically performed in multi-well microplates (96, 384, or 1536 wells) and utilize automated robotics, liquid handlers, and sensitive detectors to process thousands of compounds efficiently. oncotarget.com

A common method to assess cell growth inhibition and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govrsc.org In this colorimetric assay, viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of living cells. nih.gov This allows for the determination of the IC50 value, the concentration of a compound that inhibits cell growth by 50%.

These HTS assays are applied to various human cancer cell lines to evaluate the antiproliferative activity of 1,2,4-oxadiazole derivatives. ddtjournal.comnih.gov Cell lines used in such screenings include those from lung cancer (A549), liver cancer (HEPG2), prostate cancer (PC3, DU-145), breast cancer (MCF-7, MDA-MB-231), and colon cancer (HT29), among others. ddtjournal.comnih.govnih.gov The primary goal is to identify compounds that selectively kill cancer cells while having minimal impact on normal, non-cancerous cell lines. nih.govrsc.org

Enzyme Inhibition Assays

Enzyme inhibition assays are conducted to determine whether a compound can interfere with the activity of a specific enzyme, which is often a key target in a disease pathway. These assays are crucial for elucidating the mechanism of action of pharmacologically active compounds like this compound derivatives.

The methodology varies depending on the enzyme being studied. For instance, to assess the inhibition of 3-hydroxykynurenine transaminase (HKT), an assay can be developed based on the detection of the xanthurenic acid-Fe3+ complex at a specific wavelength (570 nm), allowing for the calculation of IC50 values. proceedings.science For acetylcholinesterase (AChE) inhibition, assays typically measure the breakdown of a substrate like acetylthiocholine. The product, thiocholine, reacts with Ellman's reagent (DTNB) to produce a yellow anion, the concentration of which is monitored spectrophotometrically. nih.govacs.org

In the context of antifungal activity, enzymes like succinate dehydrogenase (SDH) are targeted. mdpi.com The inhibitory profile of compounds against SDH can be evaluated, and kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive). proceedings.sciencenih.gov These assays provide quantitative data on the potency of the inhibitors and are essential for structure-activity relationship (SAR) studies.

Microbial Growth Inhibition Assays

To evaluate the antibacterial and antifungal properties of this compound derivatives, microbial growth inhibition assays are employed. These methods determine a compound's ability to inhibit or kill microorganisms.

A common initial screening method is the agar-diffusion technique. researchgate.netscielo.br In this assay, a solution of the test compound is applied to a well or a paper disc on an agar (B569324) plate that has been uniformly inoculated with a specific bacterium or fungus. After incubation, the diameter of the clear zone of inhibition around the well or disc is measured to provide a qualitative assessment of the compound's antimicrobial activity. goums.ac.ir

For a more quantitative measure, the minimum inhibitory concentration (MIC) is determined using serial dilution methods in microtiter plates. researchgate.netscielo.br A range of concentrations of the test compound is prepared in a liquid growth medium, which is then inoculated with the microorganism. The MIC is defined as the lowest concentration of the compound that prevents visible microbial growth after an incubation period. nih.gov These assays are performed against a panel of standard bacterial strains, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as various fungal pathogens. researchgate.netmdpi.comgoums.ac.ir

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a powerful technology used to analyze multiple physical and chemical characteristics of individual cells as they flow in a fluid stream through a beam of light. iacld.com It is an indispensable tool for studying the effects of chemical compounds on the cell cycle and for detecting and quantifying apoptosis. nih.gov

For cell cycle analysis, cells treated with a test compound are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry analysis of the DNA content allows for the identification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govresearchgate.net This can reveal if a compound causes cell cycle arrest at a specific phase, which is a common mechanism for anticancer agents. nih.gov

Flow cytometry is also widely used to detect apoptosis. Several methods can be employed simultaneously:

Annexin V Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Fluorescently labeled Annexin V, which has a high affinity for PS, is used to identify these early apoptotic cells. biocompare.com

DNA Fragmentation: The analysis of DNA content can also reveal a "sub-G1" peak, which represents cells with fragmented DNA, a hallmark of late-stage apoptosis. nih.gov

Mitochondrial Membrane Potential: Fluorescent dyes that accumulate in the mitochondria can be used to measure the mitochondrial transmembrane potential, which collapses during the early stages of apoptosis. nih.gov

Caspase Activation: Specific fluorescently labeled inhibitors of caspases (FLICA) can be used to detect the activation of these key apoptosis-executing enzymes. bio-rad-antibodies.com

By combining these measurements, flow cytometry provides detailed, quantitative data on how a compound induces cell death, distinguishing between apoptosis and necrosis. nih.govbiocompare.com

Medicinal Chemistry Applications and Future Research Directions

Design Principles for Novel Therapeutic Agents Incorporating the 3-(4-Chlorophenyl)-1,2,4-Oxadiazole Scaffold

The design of new therapeutic agents based on the this compound scaffold leverages its inherent physicochemical properties. The 1,2,4-oxadiazole (B8745197) ring is an electron-poor azole, and its electron-withdrawing effect is a key consideration in molecular design. The presence of the 4-chlorophenyl group at the 3-position can also significantly influence biological activity through various interactions with target macromolecules.

The 1,2,4-oxadiazole core serves as a valuable pharmacophore for ligand binding in computer-aided drug discovery programs. Design strategies often focus on modifying substituents at the 5-position of the oxadiazole ring to achieve desired interactions with specific biological targets. For instance, novel derivatives have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. rsc.org A series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were meticulously designed and synthesized, showing robust inhibitory effects against the EGFR wild-type enzyme. rsc.org These efforts highlight a strategy where the this compound moiety can be part of a larger molecular architecture aimed at specific enzyme active sites. Molecular docking simulations are frequently employed to understand the binding mechanisms of these designed ligands, revealing key interactions with amino acid residues within the target protein. nih.gov

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug design. rsc.org The this compound scaffold has been successfully integrated with other biologically active heterocycles, such as quinazolinone, to create hybrid molecules with enhanced or novel therapeutic properties. nih.govnih.gov Quinazolinones are themselves privileged structures with extensive biological activities, including anticancer effects. rsc.orgnih.gov

A novel series of 1,2,4-oxadiazole/quinazoline-4-one hybrids was developed as multitargeted antiproliferative inhibitors, targeting both EGFR and BRAFV600E kinases. nih.gov This approach aims to overcome drug resistance, a common challenge in cancer therapy. nih.gov Studies have shown that linking the 1,2,4-oxadiazole ring to the quinazolinone core can produce compounds with significant cytotoxic activity against various cancer cell lines. For example, the compound 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione demonstrated notable inhibitory effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

The table below summarizes the cytotoxic activity of a representative quinazolinone-oxadiazole hybrid compound.

Compound NameCancer Cell LineIC50 (µM)Reference
3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dioneMCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)15

Role of 1,2,4-Oxadiazoles as Bioisosteres in Drug Discovery

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov The 1,2,4-oxadiazole ring is widely recognized as a hydrolytically stable bioisostere of ester and amide functionalities. nih.govnih.govmdpi.comlifechemicals.com This substitution can lead to improved metabolic stability, better pharmacokinetic properties, and enhanced drug-like characteristics. ijprajournal.comnih.gov

The resistance of the 1,2,4-oxadiazole ring to hydrolysis by esterases and amidases makes it a highly effective replacement for labile ester and amide groups, which are often susceptible to metabolic degradation. nih.gov This bioisosteric replacement can convert a drug into a derivative with a more favorable toxicological and pharmacological profile. nih.gov Beyond esters and amides, the 1,2,4-oxadiazole ring can also serve as a bioisostere for other functional groups, highlighting its versatility in drug design. nih.govspast.org The incorporation of this scaffold has been a key factor in the development of numerous experimental, investigational, and marketed drugs. mdpi.com

Advanced Drug Discovery Methodologies

The discovery of novel therapeutic agents based on the this compound scaffold is accelerated by modern drug discovery techniques.

In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, play a crucial role in modern drug discovery. neliti.com These computational tools allow for the rapid screening of large virtual libraries of compounds to identify potential lead candidates with desirable biological activity and drug-like properties. neliti.compharmainfo.in

For derivatives of (4-chlorophenyl)-oxadiazole, in silico studies have been used to design potential inhibitors for targets like EGFR. pharmainfo.in Molecular docking simulations help to predict the binding modes of these compounds within the active site of a target protein, providing insights into structure-activity relationships. pharmainfo.inresearchgate.net By evaluating parameters like binding energy and interactions with key amino acid residues, researchers can prioritize the synthesis of compounds that are most likely to be active. pharmainfo.in Furthermore, in silico ADMET screening helps to filter out compounds with predicted poor pharmacokinetic profiles early in the discovery process, saving time and resources. neliti.com

Combinatorial chemistry involves the synthesis of a large number of different but structurally related molecules, known as a library, in a single process. This approach is highly valuable for discovering new lead compounds. The synthesis of 1,2,4-oxadiazoles is well-suited for combinatorial chemistry, including solid-phase synthesis methodologies. mdpi.comacs.org

The assembly of the 1,2,4-oxadiazole core can be achieved through multi-step protocols that are adaptable to combinatorial techniques. nih.gov For example, DNA-Encoded Library (DEL) technology is an attractive combinatorial methodology for constructing 1,2,4-oxadiazoles from diverse sets of commercially available nitriles and carboxylic acids. nih.gov Solid-phase synthesis approaches have also been summarized for creating libraries of oxadiazole derivatives for high-throughput screening. acs.org These methods allow for the rapid generation of a wide array of derivatives based on the this compound scaffold, facilitating the exploration of structure-activity relationships and the identification of potent therapeutic agents.

Emerging Applications beyond Pharmaceuticals

While the primary focus of research on this compound has been within medicinal chemistry, the broader class of 1,2,4-oxadiazoles is recognized for its diverse biological activities, which extend into various industrial sectors, including agriculture. The inherent chemical properties of the 1,2,4-oxadiazole ring system make it a versatile scaffold for the development of new active compounds in crop protection.

Agricultural Applications (e.g., Herbicides, Insecticides, Fungicides)

The 1,2,4-oxadiazole moiety is a key component in a range of agrochemicals, demonstrating efficacy as herbicides, insecticides, and fungicides. Although specific research on the agricultural applications of this compound is not extensively documented in publicly available literature, the activities of analogous compounds provide strong indications of its potential in this arena.

Herbicidal Activity: Derivatives of 1,2,4-oxadiazole have been investigated for their herbicidal properties. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives, isomeric to the 1,2,4-oxadiazoles, have shown potent activity against various weeds. jst.go.jpnih.govmdpi.com The structural features of these compounds, including the presence of a halogenated phenyl ring, are often crucial for their biological activity. This suggests that this compound could be a valuable starting point for the design of new herbicides.

Insecticidal Activity: The 1,2,4-oxadiazole ring is present in several compounds with known insecticidal effects. Research has shown that modifications on the oxadiazole scaffold can lead to potent activity against various insect pests. rsc.orgresearchgate.net For example, some 1,2,4-oxadiazole derivatives have been found to be active against insects like Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. researchgate.net The insecticidal potential of these compounds is often linked to their ability to act as agonists of the muscarinic acetylcholine (B1216132) receptor. researchgate.net Furthermore, some pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have demonstrated excellent insecticidal activity against a range of pests. acs.org

Fungicidal Activity: The antifungal properties of 1,2,4-oxadiazole derivatives are also well-documented. mdpi.com Various synthesized compounds containing this scaffold have shown significant activity against a range of plant pathogenic fungi. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. mdpi.com While direct studies on the fungicidal activity of this compound are limited, the established antifungal potential of the 1,2,4-oxadiazole class suggests this as a promising area for future investigation.

Challenges and Opportunities in the Development of this compound Based Therapeutics

The development of new therapeutic agents based on the this compound scaffold presents both significant challenges and promising opportunities.

Challenges:

Synthesis and Derivatization: While numerous synthetic routes to 1,2,4-oxadiazoles exist, challenges can arise in achieving high yields, managing reaction conditions, and introducing diverse substituents. nih.gov The synthesis of specific derivatives of this compound may require multi-step processes, which can be inefficient and costly for large-scale production. nih.gov

Structure-Activity Relationship (SAR) Elucidation: A thorough understanding of the SAR is crucial for optimizing the therapeutic properties of a lead compound. For this compound, extensive research is needed to delineate how different substituents on the phenyl ring and modifications of the oxadiazole core affect its biological activity, selectivity, and pharmacokinetic profile.

Target Identification and Validation: While this compound has shown promise in cancer research, identifying the specific molecular targets and validating their role in disease pathology is a complex and resource-intensive process.

Toxicity and Off-Target Effects: As with any therapeutic candidate, ensuring the safety of this compound derivatives is paramount. Potential toxicity and off-target effects must be thoroughly investigated and mitigated through structural modifications.

Opportunities:

Scaffold for Novel Therapeutics: The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This presents a significant opportunity to develop this compound into a platform for creating new drugs for various diseases beyond cancer.

Bioisosteric Replacement: The ability of the 1,2,4-oxadiazole moiety to act as a bioisostere for amide and ester groups offers a powerful tool for medicinal chemists to improve the drug-like properties of existing molecules, such as enhancing metabolic stability and oral bioavailability. nih.gov

Targeting Protein-Protein Interactions: The rigid structure of the 1,2,4-oxadiazole ring can be advantageous in designing molecules that disrupt protein-protein interactions, which are implicated in many diseases.

Fragment-Based Drug Discovery: The relatively simple structure of this compound makes it an attractive fragment for use in fragment-based drug discovery (FBDD) approaches to identify novel starting points for drug development programs.

Future Perspectives in Research and Development

The future of research and development for this compound and its derivatives appears promising, with several key avenues for exploration.

Expansion of Therapeutic Applications: While current research is heavily focused on oncology, future studies should explore the potential of this scaffold in other therapeutic areas where 1,2,4-oxadiazoles have shown promise, such as anti-inflammatory, anti-infective, and neurological disorders. nih.govnih.gov

Advanced Synthesis Methodologies: The development of more efficient, scalable, and environmentally friendly synthetic methods will be crucial for the cost-effective production of a diverse library of this compound derivatives for screening and development. nih.gov

Computational and In Silico Approaches: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a vital role in guiding the rational design of more potent and selective derivatives, as well as in predicting their ADME and toxicity profiles.

Exploration of Novel Mechanisms of Action: Further research is needed to elucidate the precise mechanisms by which this compound and its analogs exert their biological effects. This will not only enhance our understanding of their therapeutic potential but may also uncover novel drug targets.

Development of Drug Delivery Systems: Investigating novel drug delivery systems for promising this compound-based compounds could help to improve their solubility, bioavailability, and targeted delivery, thereby enhancing their therapeutic efficacy and reducing potential side effects.

Interdisciplinary Collaboration: Continued collaboration between synthetic chemists, medicinal chemists, biologists, and pharmacologists will be essential to fully realize the therapeutic potential of this versatile chemical scaffold.

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclization of O-acylamidoxime intermediates. A common method involves reacting benzamidoximes with 4-chlorobenzoyl chloride under reflux conditions in anhydrous solvents like dichloromethane or ethanol. Key steps include stoichiometric control of reagents and catalytic acid/base additives (e.g., glacial acetic acid) to accelerate cyclization . Optimization involves adjusting reaction time, temperature (e.g., 80–110°C), and purification via column chromatography or recrystallization. Yield improvements (e.g., 65–77%) are achievable by controlling substituent electronic effects and steric hindrance .

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

Essential techniques include:

  • IR spectroscopy : To verify the presence of the oxadiazole ring (C=N stretching at ~1600–1650 cm⁻¹).
  • NMR spectroscopy : ¹H and ¹³C NMR for substituent analysis (e.g., para-chlorophenyl protons at δ 7.4–8.0 ppm) .
  • HRMS : For molecular formula confirmation (e.g., [M+H]+ peaks matching theoretical values within 5 ppm error) .
  • Thermal analysis (DSC/TGA) : To assess decomposition temperatures and stability .

Q. What biological activities are associated with this compound, and how are these evaluated experimentally?

The scaffold exhibits:

  • Sirtuin 2 (Sirt2) inhibition : Tested via α-tubulin-acetylLys40 peptide assays, with IC₅₀ values (e.g., 1.5–10 µM) determined using fluorescence-based enzymatic activity measurements .
  • Antimicrobial activity : Evaluated via MIC assays against bacterial/fungal strains (e.g., MIC = 10 µg/mL for Staphylococcus aureus) .
  • Anti-inflammatory effects : Assessed using COX-2/5-LOX inhibition assays and carrageenan-induced edema models .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions of the oxadiazole ring influence bioactivity, and what SAR principles guide rational design?

Q. What strategies mitigate solvent effects on the stability and activity of this compound derivatives?

Solvent polarity and hydrogen-bonding capacity significantly impact stability:

  • Polar aprotic solvents (e.g., DMSO) : Enhance solubility but may accelerate degradation; use under inert atmospheres.
  • Aqueous mixtures : Adjust pH to avoid hydrolysis of the oxadiazole ring (e.g., pH 6–8 for maximum stability) .
  • Spectroscopic validation : UV-Vis and IR spectroscopy to monitor solvent-induced conformational changes .

Q. How can researchers design this compound-based hybrids for synergistic pharmacological effects?

  • Linker optimization : Introduce sulfonamide or pyridyl groups to enhance blood-brain barrier penetration (e.g., anti-Alzheimer agents targeting GSK-3β) .
  • Dual-target hybrids : Combine oxadiazole with triazole or quinazolinone moieties for antifungal/anticancer synergy .

Methodological Notes

  • Data contradiction analysis : Conflicting IC₅₀ values may arise from assay variability (e.g., cell line-specific Sirt2 expression levels) or impurities in synthesized batches. Validate via orthogonal assays (e.g., Western blot for target engagement) .
  • Safety protocols : Handle derivatives with chlorophenyl groups under fume hoods due to potential inhalation toxicity .

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3-(4-Chlorophenyl)-1,2,4-oxadiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.